(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 344.448 g/mol. This compound is classified as an amide due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). It is notable for its potential applications in pharmaceuticals and analytical chemistry, particularly in the separation and analysis of complex mixtures.
The synthesis of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide typically involves several steps that may include:
Technical details regarding specific reaction conditions, catalysts, and solvents can vary based on the desired yield and purity of the final product. The synthesis can be optimized through various techniques including temperature control, reaction time, and purification methods such as chromatography.
The molecular structure of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can be represented in multiple ways:
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2, which encodes its connectivity and stereochemistry.ZASBADBZECAFKT-KRWDZBQOSA-N, providing a unique identifier for database searches.| Property | Value |
|---|---|
| CAS Number | 85248-87-9 |
| Molecular Formula | C20H28N2O3 |
| Molecular Weight | 344.448 g/mol |
| LogP | 2.35 |
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Further studies are required to elucidate its precise biological mechanisms and therapeutic potential.
The physical properties of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties are essential for understanding its behavior in different environments and applications.
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide has several scientific uses:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: